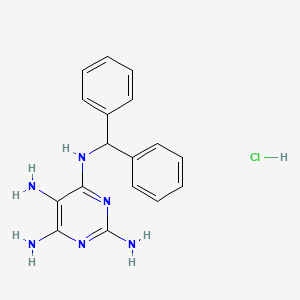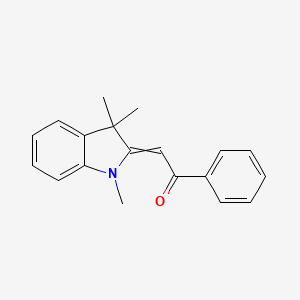
Ethanone, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl- is a chemical compound with the molecular formula C13H15NO. . This compound belongs to the class of indoles, which are heterocyclic aromatic organic compounds. Indoles are significant in various fields, including pharmaceuticals, agrochemicals, and dyes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl- typically involves the condensation of 1,3,3-trimethyl-2-methyleneindoline with benzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated analyzers, such as the Alltesta™ Gradient Automated Analyzer, can further optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted indoles
Aplicaciones Científicas De Investigación
Ethanone, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl- has various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethanone, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3,3-Trimethyl-2-(formylmethylene)indoline: Similar in structure but differs in the functional groups attached to the indole ring.
2-(1,3,3-Trimethylindol-2-ylidene)acetaldehyde: Another closely related compound with slight variations in the molecular structure.
Uniqueness
Ethanone, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl- stands out due to its unique combination of the indole ring with a phenyl group and an ethanone moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
36430-85-0 |
|---|---|
Fórmula molecular |
C19H19NO |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
1-phenyl-2-(1,3,3-trimethylindol-2-ylidene)ethanone |
InChI |
InChI=1S/C19H19NO/c1-19(2)15-11-7-8-12-16(15)20(3)18(19)13-17(21)14-9-5-4-6-10-14/h4-13H,1-3H3 |
Clave InChI |
LRGMPXDTEMECAC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2N(C1=CC(=O)C3=CC=CC=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


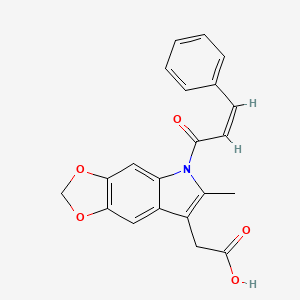
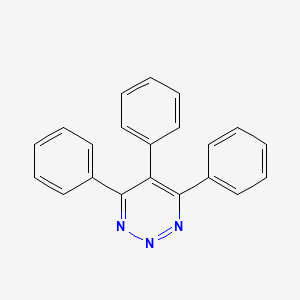
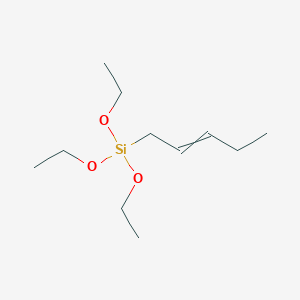
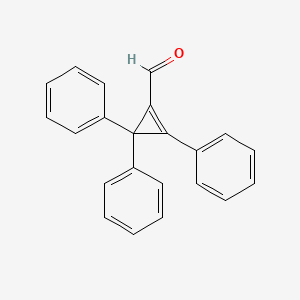
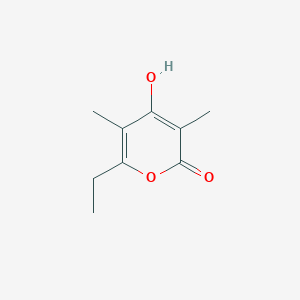
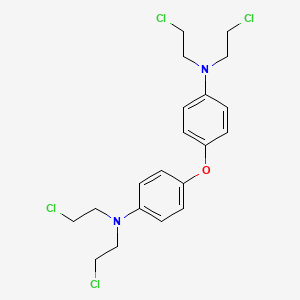
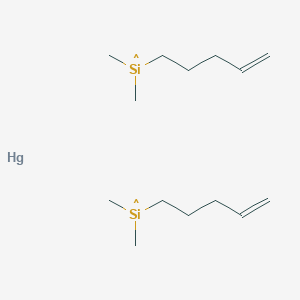
![Lithium, [1-(trimethylsilyl)ethenyl]-](/img/structure/B14664436.png)
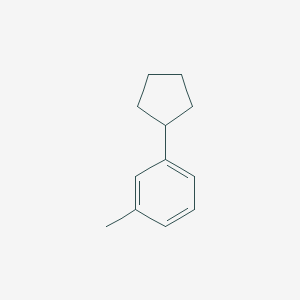
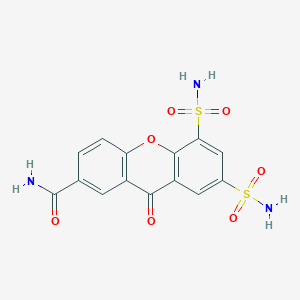
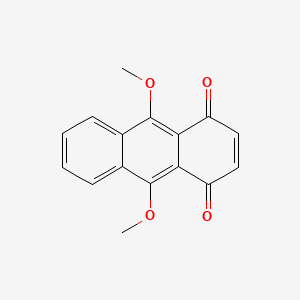
![[9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]propanedinitrile](/img/structure/B14664466.png)
